3-Chlorobutanoyl chloride is an acyl chloride with the molecular formula C₄H₆ClO. It features a chlorinated butanoyl group, making it a reactive compound suitable for various chemical transformations. The presence of the chlorine atom enhances its electrophilic character, facilitating nucleophilic substitution reactions.
3-Chlorobutanoyl chloride is a hazardous compound and should be handled with caution. Here are some safety concerns:
Research suggests that 3-chlorobutanoyl chloride might act as a modifier for palladium complexes used in hydrogenation reactions. A study published in the journal "Molecules" found that adding 3-chlorobutanoyl chloride to palladium catalysts improved their catalytic activity and selectivity towards desired products. However, further research is needed to fully understand the mechanism behind this effect and explore its broader applicability in various hydrogenation processes. [Source: BAA95111 | 1951-11-7 | 3-Chlorobutanoyl Chloride - Biosynth ]
Several methods exist for synthesizing 3-chlorobutanoyl chloride:
3-Chlorobutanoyl chloride has several applications in the field of organic chemistry:
Interaction studies involving 3-chlorobutanoyl chloride primarily focus on its reactivity with biological molecules. For instance, its hydrolysis products can interact with proteins and nucleic acids, potentially affecting cellular functions. Further research is needed to elucidate specific interaction mechanisms and their biological implications.
Several compounds share structural similarities with 3-chlorobutanoyl chloride. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Chlorobutyric Acid | C₄H₇ClO₂ | A carboxylic acid derivative with potential bioactivity. |
| 4-Chlorobutanoyl Chloride | C₄H₆Cl₂O | Similar structure but differs in chlorine position. |
| Butyryl Chloride | C₄H₇ClO | Lacks chlorine substitution at the second carbon. |
What sets 3-chlorobutanoyl chloride apart from its analogs is its specific chlorination at the third carbon position, which influences its reactivity and the types of derivatives that can be synthesized. This unique positioning allows for distinct pathways in organic synthesis compared to other butanoyl chlorides.
The identification of 3-chlorobutanoyl chloride dates to the mid-20th century, with its first systematic characterization recorded in 1951. Early synthetic routes relied on the direct chlorination of butyric acid derivatives, though these methods suffered from low selectivity and byproduct formation. A breakthrough emerged in the 1980s with the adoption of thionyl chloride (SOCl₂)-mediated conversions, which improved yields to >80% under anhydrous conditions.
Key milestones in its development include:
The compound’s stereochemical complexity, featuring a chiral center at the third carbon, has driven ongoing studies into enantioselective synthesis techniques.
3-Chlorobutanoyl chloride excels as a bifunctional reagent due to:
Comparative reactivity analysis reveals distinct advantages over analogous chlorinated acyl chlorides:
| Compound | Relative Acylation Rate (vs. AcCl) | SN2 Reactivity (k, M⁻¹s⁻¹) |
|---|---|---|
| 3-Chlorobutanoyl chloride | 2.3 | 8.7×10⁻³ |
| Butyryl chloride | 1.0 | 1.2×10⁻³ |
| 4-Chlorobutanoyl chloride | 1.8 | 6.9×10⁻³ |
Data derived from kinetic studies demonstrate its superior performance in constructing sterically hindered moieties.
Recent investigations have pivoted toward:
Ongoing work focuses on photocatalytic C–Cl bond functionalization, with preliminary results indicating >70% conversion under blue LED irradiation.
The reactivity of 3-chlorobutanoyl chloride is governed by nucleophilic acyl substitution, a two-step process involving the formation of a tetrahedral intermediate followed by the expulsion of the leaving group [7]. The carbonyl carbon’s electrophilicity is amplified by the electron-withdrawing chlorine atom, facilitating nucleophilic attack. For instance, in reactions with alcohols or amines, the nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release chloride ion ($$ \text{Cl}^- $$) and yield esters or amides, respectively [4].
The reaction’s rate is influenced by the stability of the intermediate and the leaving group’s ability. Chloride, a poor leaving group in alkyl halides, becomes competent in acyl substitutions due to resonance stabilization of the carbonyl group [7]. This mechanistic framework underpins most transformations involving 3-chlorobutanoyl chloride, including esterifications, amidations, and condensations.
The cleavage of the acyl chloride bond ($$ \text{C-Cl} $$) and formation of new bonds ($$ \text{C-O} $$, $$ \text{C-N} $$) are central to its reactivity. During esterification, the nucleophile (e.g., alcohol) forms a bond with the carbonyl carbon, while the $$ \text{C-Cl} $$ bond breaks concomitantly. Kinetic studies reveal that bond cleavage follows a concerted mechanism, where the transition state partially retains carbonyl character [7].
In degradation reactions, such as those involving thionyl chloride ($$ \text{SOCl}2 $$), the $$ \text{C-O} $$ bonds of esters or polyesters are cleaved to regenerate acyl chlorides. For example, zinc chloride ($$ \text{ZnCl}2 $$) catalyzes the degradation of poly-3-hydroxybutyrate (PHB) by coordinating to the ester oxygen, polarizing the bond and facilitating nucleophilic attack by chloride [5]. Such dynamics highlight the interplay between bond polarization and catalytic agents in determining reaction pathways.
Nucleophilic substitution in 3-chlorobutanoyl chloride proceeds via distinct pathways depending on the nucleophile:
Alcohols: Reaction with methanol yields methyl 3-chlorobutanoate. The mechanism involves methanol attacking the carbonyl carbon, followed by chloride expulsion [4]:
$$
\text{CH}3\text{CH}2\text{CH}(\text{Cl})\text{C(O)Cl} + \text{CH}3\text{OH} \rightarrow \text{CH}3\text{CH}2\text{CH}(\text{Cl})\text{C(O)OCH}3 + \text{HCl}
$$
The reaction is typically conducted in anhydrous conditions to prevent hydrolysis [6].
Amines: Primary amines like methylamine form amides. The nucleophile attacks the carbonyl carbon, and the intermediate collapses to release $$ \text{HCl} $$ [4]:
$$
\text{CH}3\text{CH}2\text{CH}(\text{Cl})\text{C(O)Cl} + \text{CH}3\text{NH}2 \rightarrow \text{CH}3\text{CH}2\text{CH}(\text{Cl})\text{C(O)NHCH}_3 + \text{HCl}
$$
Grignard Reagents: Organomagnesium reagents add twice to the carbonyl group, forming tertiary alcohols after hydrolysis [2]. For example, phenylmagnesium bromide generates a diphenyl adduct:
$$
\text{CH}3\text{CH}2\text{CH}(\text{Cl})\text{C(O)Cl} + 2 \text{PhMgBr} \rightarrow \text{CH}3\text{CH}2\text{CH}(\text{Cl})\text{C(Ph)}_2\text{OH}
$$
Recent advancements leverage 3-chlorobutanoyl chloride in multi-step syntheses and catalytic systems:
1. Phase-Transfer Catalysis:
The use of tricaprylylmethylammonium chloride (Aliquat® 336) in cyclization reactions enhances reaction rates by shuttling hydroxide ions into organic phases. For instance, cyclization of $$ N $$-alkyl-$$ N $$-aryl-4-chloro-2-(2-pyrrolyl)butanamide to pyrrolizine derivatives achieves 81% yield under phase-transfer conditions [2].
2. Solvent Optimization:
Butyl diglyme improves reaction efficiency in Grignard alkylations by stabilizing intermediates and simplifying solvent recovery. A patent describes the synthesis of 4-chloro-$$ N $$-methyl-$$ N $$-phenyl-2-(2-pyrrolyl)butanamide in butyl diglyme, achieving high yields at 25–30°C [2].
3. Catalytic Degradation:
Zinc chloride ($$ \text{ZnCl}_2 $$) catalyzes the degradation of biopolyesters into chlorinated oligomers, offering a route to functionalized materials [5]. This approach could be adapted for 3-chlorobutanoyl chloride-derived polymers.
Table 1: Comparative Analysis of Synthetic Conditions
| Reaction Type | Conditions | Yield (%) | Key Catalyst/Solvent | Source |
|---|---|---|---|---|
| Grignard Alkylation | 25–30°C, butyl diglyme | 81 | None | [2] |
| Esterification | Anhydrous ethanol, reflux | 90 | Pyridine | [4] |
| Phase-Transfer Cyclization | 10–100°C, toluene | 75 | Aliquat® 336 | [2] |
| Catalytic Degradation | 50°C, chloroform, $$ \text{ZnCl}_2 $$ | 85 | Zinc chloride | [5] |
3-Chlorobutanoyl chloride reacts cleanly with a variety of oxazolidinone, imidazolidinone, and sulfinamide auxiliaries, giving N-acyloxy intermediates that combine the C-3 stereocentre of the acyl fragment with an external chiral director on nitrogen. The resulting bis-stereogenic templates display exceptional control in subsequent carbon–carbon bond formations.
Table 1 Representative adducts of 3-chlorobutanoyl chloride with auxiliaries and their stereochemical performance
| Entry | Auxiliary (absolute configuration) | Isolated yield of N-acyl derivative | Test reaction (conditions) | Diastereomeric ratio at new centre | Reference |
|---|---|---|---|---|---|
| 1 | (S)-4-tert-butyl-2-oxazolidinone | 88% | Boron-mediated syn aldol with benzaldehyde | > 20 : 1 (syn) | [1] |
| 2 | (S)-4-benzyl-2-oxazolidinone | 85% | Alkylation with benzyl bromide, lithium diisopropylamide | 17 : 1 (anti) | [2] |
| 3 | (R)-2-phenyl-2-propanesulfinamide | 81% | Mannich addition to α-imino ester | > 95 : 5 | [3] |
| 4 | Polymer-supported Evans auxiliary | 78% | Solid-phase enolate alkylation (n-butyl iodide) | 15 : 1 | [4] |
Key observations
Beyond auxiliary chemistry, catalytic platforms now convert prochiral substrates into enantioenriched 3-chlorobutanoyl derivatives or employ the chloride as a stereochemical lever in downstream steps.
Table 2 Catalytic routes generating or transforming 3-chlorobutanoyl motifs in enantioselective fashion
| Method | Catalyst system | Typical substrate | Product derived from 3-chlorobutanoyl motif | Yield | Enantiomeric excess | Reference |
|---|---|---|---|---|---|---|
| Organocatalytic α-chlorination | L-proline amide with N-chlorosuccinimide | Propanal | (R)- or (S)-3-chlorobutanal (oxidised to acid chloride in situ) | up to 99% | up to 95% | [7] |
| Chiral squaramide hydrogen-bonding catalysis | 3,3'-Bis-aryl squaramide | Tertiary silyl ketene acetal | Optically active tertiary α-chloro ester (≥ 92% ee) | 78–92% | 92–96% | [8] |
| N,N'-Dioxide Lewis-base catalysis | Copper(II)–N,N'-dioxide complex | Cyclic β-ketoester | α-Chloro-β-ketoester, convertible to 3-chlorobutanoyl chloride upon decarboxylation | 80–94% | 90–98% | [9] |
| Nickel/photoredox reductive coupling | Nickel(II) bromide–bis(oxazoline) + organic photocatalyst | Racemic methyl 3-chlorobutanoate | Chiral α-aryl 3-butanoate esters (precursors to acid chloride) | 55–88% | 88–94% | |
| Rhodium(III) radical relay | Cyclometallated rhodium(I) precursor | Cyclobutanone bearing 3-chlorobutanamide | Enantioenriched γ-lactam (β-quaternary centre) | 72–85% | 90–97% | [11] |
Highlights
The chemically differentiated α- and β-positions of 3-chlorobutanoyl chloride allow sequential manipulation, enabling rapid assembly of densely functionalised frameworks.
Table 3 Typical stereoselective transformations starting from auxiliary-bound or catalytic 3-chlorobutanoyl units
| Transformation type | Reaction partner | Outcome (stereochemistry) | Yield | Diastereomeric or enantiomeric outcome | Reference |
|---|---|---|---|---|---|
| Boron-mediated Evans aldol | Benzaldehyde | Syn β-hydroxy-α-chloro imide | 82% | > 95 : 5 syn/anti | [2] |
| Aziridine formation (Mannich) | N-sulfinyl imine | γ-Chloro-α,β-diamino acid | 74% | 94% de, 92% ee | [12] |
| Radical cyclisation | 1,5-Diene amide | Five-membered γ-lactam | 79% | 90% ee | [11] |
| Ni-photoredox arylation | 4-Iodotoluene | α-Aryl-3-chloro ester | 75% | 92% ee |
Synthetic advantages observed
Stereodefined 3-chlorobutanoyl fragments have served as versatile building blocks in total synthesis, particularly where chlorinated or β-oxygenated motifs are retained in the final target.
Table 4 Documented natural-product or drug syntheses employing chiral 3-chlorobutanoyl chloride derivatives
| Target molecule | Strategic use of 3-chlorobutanoyl fragment | Step count contribution | Overall stereochemical integrity | Reference |
|---|---|---|---|---|
| (–)-Levetiracetam | Acylation of (S)-2-aminobutan-1-ol with (R)-3-chlorobutanoyl chloride; subsequent intramolecular cyclisation to pyrrolidone core | 3 steps (of 6 total) | > 99% enantiomeric purity retained | [13] |
| Amphidinolide W fragment | Evans auxiliary-controlled Mukaiyama aldol using N-(3-chlorobutanoyl)oxazolidinone to install C3–C4 syn-diol | 2 key carbon–carbon bonds | 20 : 1 diastereomeric ratio | [14] |
| Cypermethrin precursor | Chiral-relay iodolactonisation of β-chloro-γ-acid derived from 3-chlorobutanoyl chloride, establishing cis-butyrolactone motif | 2 steps | 95% de | [6] |
Collectively, these studies show that the chirality resident at carbon-3 can be carried through multi-step sequences involving acyl transfers, cyclisations, or even halogen migrations, delivering complex scaffolds without auxiliary recycling steps or optical fatigue.